molecular formula C9H6Cl2N2 B11892750 2,7-Dichloro-4-methyl-1,8-naphthyridine CAS No. 58035-56-6

2,7-Dichloro-4-methyl-1,8-naphthyridine

Cat. No.: B11892750
CAS No.: 58035-56-6
M. Wt: 213.06 g/mol
InChI Key: LYXLDVBELFAENV-UHFFFAOYSA-N
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Description

2,7-Dichloro-4-methyl-1,8-naphthyridine is a heterocyclic compound with the molecular formula C9H6Cl2N2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-4-methyl-1,8-naphthyridine typically involves the chlorination of 4-methyl-1,8-naphthyridine. One common method is the reaction of 4-methyl-1,8-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 7 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-4-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 7 positions can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine derivatives with different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

2,7-Dichloro-4-methyl-1,8-naphthyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex naphthyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dichloro-4-methyl-1,8-naphthyridine is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

58035-56-6

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2,7-dichloro-4-methyl-1,8-naphthyridine

InChI

InChI=1S/C9H6Cl2N2/c1-5-4-8(11)13-9-6(5)2-3-7(10)12-9/h2-4H,1H3

InChI Key

LYXLDVBELFAENV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)Cl)Cl

Origin of Product

United States

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